Benzyl-ethyl-diphenylphosphanium

Description

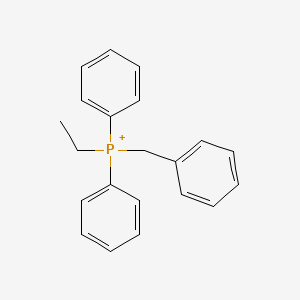

Benzyl-ethyl-diphenylphosphanium is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a benzyl group, an ethyl group, and two phenyl groups, carrying a +1 charge. Such phosphonium salts are widely utilized in organic synthesis, catalysis, and ionic liquid applications due to their stability and ionic nature. The absence of a CAS registry number for this compound in the provided evidence suggests it may be a less common or recently studied derivative.

Properties

CAS No. |

74339-30-3 |

|---|---|

Molecular Formula |

C21H22P+ |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

benzyl-ethyl-diphenylphosphanium |

InChI |

InChI=1S/C21H22P/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3/q+1 |

InChI Key |

UDVXPLCRRFPAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-ethyl-diphenylphosphanium can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzyl chloride and ethyl iodide under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in benzyl chloride and ethyl iodide, leading to the formation of the desired phosphonium salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-diphenylphosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.

Scientific Research Applications

Benzyl-ethyl-diphenylphosphanium has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of benzyl-ethyl-diphenylphosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved in these reactions are often specific to the particular application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Benzyl-ethyl-diphenylphosphanium and related compounds referenced in the evidence:

Key Differences

Charge and Reactivity :

this compound’s +1 charge enhances its solubility in polar solvents and reactivity in ionic environments, making it suitable for catalytic cycles. In contrast, Benzyl diphenylphosphinate (neutral ester) lacks ionic interactions, favoring use as a ligand or stabilizing agent.Thermal and Chemical Stability :

Phosphonium salts like this compound typically exhibit high thermal stability (>200°C), whereas phosphinate esters (e.g., Benzyl diphenylphosphinate) may decompose at lower temperatures due to ester bond lability.- Biological Relevance: The N,N'-dibenzylethylenediamine salt of benzylpenicillin () serves as a pharmaceutical excipient, highlighting the role of benzyl groups in drug formulation.

Biological Activity

Benzyl-ethyl-diphenylphosphanium is a phosphonium compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its phosphonium ion, which consists of a phosphorus atom bonded to three phenyl groups and one ethyl group. The general structure can be represented as:

This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

- Antitumor Activity : Studies have shown that this compound exhibits significant antitumor properties. It has been found to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial membrane integrity and interference with essential metabolic processes.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclin-dependent kinases (CDKs). This inhibition can lead to altered cellular functions, providing a potential therapeutic avenue for diseases characterized by dysregulated CDK activity.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was shown to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 40 | High |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) determined for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Research Findings

Recent research has focused on the pharmacokinetics and toxicity profiles of this compound. Studies indicate that while the compound shows promising biological activity, further investigation into its safety and efficacy in vivo is necessary.

- Toxicity Assessment : Preliminary toxicity studies have indicated that high doses may lead to cytotoxic effects in non-target cells, necessitating careful dosage regulation in therapeutic applications.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties have shown that this compound has favorable bioavailability, making it a candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.